
1h-Indole-1-carboxylic acid,7-(1-piperazinyl)-,1,1-dimethylethyl ester
Vue d'ensemble
Description
1h-Indole-1-carboxylic acid,7-(1-piperazinyl)-,1,1-dimethylethyl ester is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various research fields. This compound is commonly known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the activation of B cells, which play a crucial role in the immune response. TAK-659 has been found to have promising results in the treatment of various autoimmune diseases and cancers.
Mécanisme D'action
TAK-659 is a selective inhibitor of 1h-Indole-1-carboxylic acid,7-(1-piperazinyl)-,1,1-dimethylethyl ester, which is a key enzyme involved in the activation of B cells. 1h-Indole-1-carboxylic acid,7-(1-piperazinyl)-,1,1-dimethylethyl ester plays a crucial role in the signal transduction pathway of B cells, which is essential for the immune response. TAK-659 binds to the active site of 1h-Indole-1-carboxylic acid,7-(1-piperazinyl)-,1,1-dimethylethyl ester and inhibits its activity, leading to the inhibition of B cell activation and proliferation.
Biochemical and Physiological Effects:
TAK-659 has been found to have several biochemical and physiological effects. In preclinical studies, TAK-659 has been found to inhibit B cell activation and proliferation, induce apoptosis in cancer cells, and inhibit tumor growth. TAK-659 has also been found to reduce the production of inflammatory cytokines, which are key mediators of the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TAK-659 is its selectivity for 1h-Indole-1-carboxylic acid,7-(1-piperazinyl)-,1,1-dimethylethyl ester. TAK-659 has been found to have minimal off-target effects, which makes it a promising therapeutic agent for the treatment of various diseases. However, one of the limitations of TAK-659 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of TAK-659. One of the main areas of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the development of novel formulations of TAK-659 to improve its solubility and bioavailability.
In addition to these areas, there is also a need for further preclinical and clinical studies to evaluate the safety and efficacy of TAK-659 in the treatment of various diseases. There is also a need for studies to investigate the potential of TAK-659 in combination with other therapeutic agents for the treatment of cancer and autoimmune diseases.
Conclusion:
In conclusion, TAK-659 is a promising compound with potential applications in the treatment of autoimmune diseases and cancer. Its selectivity for 1h-Indole-1-carboxylic acid,7-(1-piperazinyl)-,1,1-dimethylethyl ester and minimal off-target effects make it a promising therapeutic agent. However, further research is needed to optimize the synthesis method, develop novel formulations, and evaluate its safety and efficacy in clinical trials.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential applications in various research fields. One of the most promising applications of TAK-659 is in the treatment of autoimmune diseases such as rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis. TAK-659 has been found to inhibit B cell activation and proliferation, which are key processes in the pathogenesis of these diseases.
In addition to autoimmune diseases, TAK-659 has also been studied for its potential applications in cancer treatment. 1h-Indole-1-carboxylic acid,7-(1-piperazinyl)-,1,1-dimethylethyl ester is overexpressed in several types of cancer, including leukemia, lymphoma, and multiple myeloma. TAK-659 has been found to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models.
Propriétés
IUPAC Name |
tert-butyl 7-piperazin-1-ylindole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-7-13-5-4-6-14(15(13)20)19-11-8-18-9-12-19/h4-7,10,18H,8-9,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBJEFNPQKSYAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)N3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401188693 | |
| Record name | 1,1-Dimethylethyl 7-(1-piperazinyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401188693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1h-Indole-1-carboxylic acid,7-(1-piperazinyl)-,1,1-dimethylethyl ester | |
CAS RN |
868561-18-6 | |
| Record name | 1,1-Dimethylethyl 7-(1-piperazinyl)-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=868561-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 7-(1-piperazinyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401188693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



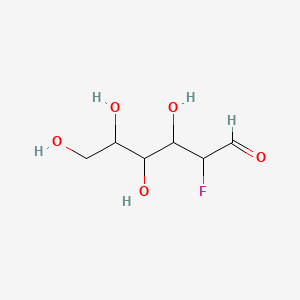


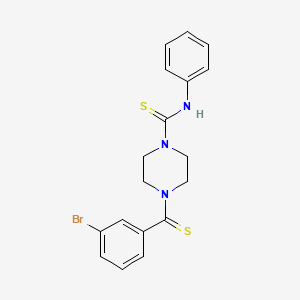
![(2E)-3-(3,4-dimethoxyphenyl)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3290803.png)
![1-Ethylsulfonyl-2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B3290817.png)
![5-((4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3290821.png)

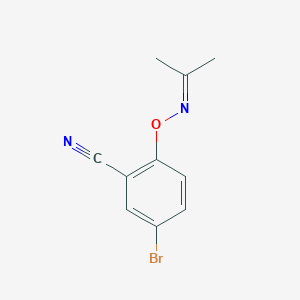
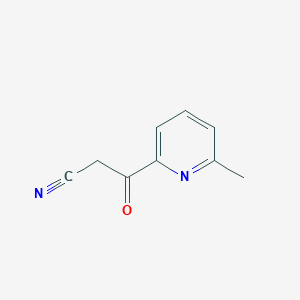

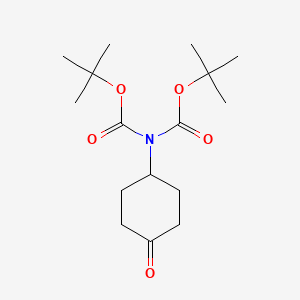
![(1,4,5,6-Tetrahydrocyclopenta[C]pyrazol-3-YL)methanamine](/img/structure/B3290868.png)
